molecular formula C17H22FNO3 B12043593 tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate CAS No. 1312760-33-0

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate

Cat. No.: B12043593
CAS No.: 1312760-33-0
M. Wt: 307.36 g/mol
InChI Key: WQTFZKAGISIZKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protective group at the 1-position and dual substituents at the 3-position: a formyl group and a 4-fluoro-3-methylphenyl aromatic ring. This compound is structurally significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules. The Boc group enhances stability during synthetic processes, while the formyl group enables further functionalization, such as reductive amination or nucleophilic additions. The 4-fluoro-3-methylphenyl moiety contributes to lipophilicity and may influence binding interactions in target proteins.

Properties

CAS No.

1312760-33-0

Molecular Formula

C17H22FNO3

Molecular Weight

307.36 g/mol

IUPAC Name

tert-butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22FNO3/c1-12-9-13(5-6-14(12)18)17(11-20)7-8-19(10-17)15(21)22-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

WQTFZKAGISIZKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCN(C2)C(=O)OC(C)(C)C)C=O)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H16FNO3
Molecular Weight: 251.27 g/mol
IUPAC Name: tert-butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate

The compound features a pyrrolidine ring, which is critical for its biological activity, and a fluoro-substituted aromatic moiety that enhances its pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its applications include:

  • Antimicrobial Activity: Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The incorporation of the fluoro group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for developing new antibiotics .
  • Anticancer Agents: Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The specific interactions of the fluoro-substituted aromatic ring with biological targets could lead to the development of novel anticancer therapies .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its utility includes:

  • Building Block for Drug Development: The unique structure allows for modifications that can lead to various derivatives with tailored biological activities. This versatility is crucial for developing new therapeutic agents .
  • Synthesis of Functionalized Pyrrolidines: The presence of the formyl group allows for further reactions to create diverse functionalized pyrrolidines, which are valuable in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives, including this compound, against Mycobacterium tuberculosis. Results indicated that modifications to the aromatic ring significantly affected antimicrobial efficacy, suggesting a promising avenue for developing new treatments for resistant strains .

Case Study 2: Anticancer Properties

Research conducted on a series of structurally related compounds demonstrated that those containing the pyrrolidine framework exhibited cytotoxic effects on several cancer cell lines. The study highlighted how substituents on the aromatic ring could modulate activity, paving the way for targeted cancer therapies using derivatives of this compound .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-methylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The overall effect of the compound depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

tert-Butyl 3-formylpyrrolidine-1-carboxylate (CAS: 59379-02-1)

This compound lacks the aromatic substituent present in the target molecule, retaining only the Boc and formyl groups. The absence of the 4-fluoro-3-methylphenyl ring reduces steric hindrance and lipophilicity, making it more reactive in aldehyde-specific reactions. Its synthesis involves oxidation of N-Boc-pyrrolidin-3-methanol using MnO₂ in DMSO, achieving a 93% yield .

(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 1408074-83-8)

This analogue replaces the formyl and aromatic groups with amino and fluorine substituents. The amino group allows for peptide coupling, while the fluorine enhances metabolic stability. Its similarity score (1.00) to the target compound suggests structural alignment but diverges in functional group reactivity .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

The additional ester group (methyl carboxylate) may alter solubility and hydrolysis kinetics compared to the target molecule .

Biological Activity

tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, toxicity profiles, and relevant research findings.

  • Molecular Formula : C13_{13}H16_{16}FNO2_2
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 181269-69-2

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit varying degrees of antimicrobial properties. For instance, compounds similar to this compound have been tested against different bacterial strains and fungi, demonstrating effective inhibition of growth in certain cases.
  • CNS Activity : Some research indicates that pyrrolidine derivatives may possess neuroprotective effects. The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating CNS disorders.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties. In vitro studies suggest that they may inhibit pro-inflammatory cytokines, thus indicating a potential therapeutic role in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
CNS ActivityNeuroprotective effects observed in models
Anti-inflammatoryInhibition of TNF-alpha production

Detailed Research Findings

  • Antimicrobial Studies :
    • A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting significant antimicrobial potential.
  • CNS Activity :
    • Research by Johnson et al. (2021) explored the neuroprotective properties of similar compounds in a mouse model of neurodegeneration. The results showed that treatment with these compounds led to a reduction in neuronal apoptosis and improved cognitive function, indicating a promising avenue for treating conditions like Alzheimer's disease.
  • Anti-inflammatory Effects :
    • A recent study by Lee et al. (2022) assessed the anti-inflammatory activity of pyrrolidine derivatives through in vitro assays measuring cytokine levels. The study found that this compound significantly reduced TNF-alpha levels by up to 50% at concentrations as low as 10 µM.

Toxicity Profile

The safety profile of this compound is crucial for its therapeutic application:

  • Acute Toxicity : Classified as harmful if swallowed (H302), with skin irritation potential (H315) as per PubChem data .
  • Safety Measures : It is recommended to handle this compound under inert conditions and store it at low temperatures to maintain stability.

Q & A

Basic: What spectroscopic methods are essential for confirming the structure of tert-butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate?

Answer:
The compound requires:

  • Multi-nuclear NMR :
    • 1H NMR to identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons from 7.0–7.5 ppm).
    • 13C NMR to confirm carbonyl (190–210 ppm) and carbamate (150–155 ppm) groups.
    • 19F NMR to verify fluorine substitution (δ ≈ -115 ppm for para-fluoroaryl groups).
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., ESI-TOF with <2 ppm error).
  • IR spectroscopy to detect aldehyde C=O stretches (~1700 cm⁻¹).

Analogous compounds were characterized using these techniques, with unresolved rotamers requiring 2D NMR (COSY, NOESY) for signal assignment .

Advanced: How can dynamic conformational changes affect NMR interpretation, and how are these resolved?

Answer:
Dynamic phenomena (e.g., rotamerism) may cause split or broadened NMR signals. Mitigation strategies include:

  • Variable-temperature (VT) NMR : Lower temperatures slow conformational exchange, enabling coalescence point analysis (e.g., 31P NMR rotamers coalescing at 240 K) .
  • Deuteration studies : Simplifies splitting patterns by replacing exchangeable protons.
  • Computational modeling : DFT calculations predict dominant conformers and coupling constants.

For tert-butyl-protected pyrrolidines, VT 31P NMR revealed a 1:1 rotameric mixture, necessitating low-temperature analysis .

Basic: What safety protocols are critical when handling this compound?

Answer:
Based on structurally similar aldehydes:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to volatility and potential inhalation hazards (GHS Category 4 acute toxicity).
  • Decontamination : Immediate soap/water washing for skin contact; eye rinsing for 15 minutes .

Advanced: How can synthetic routes optimize the introduction of the formyl group?

Answer:
Key strategies include:

  • Vilsmeier-Haack formylation : POCl3/DMF under anhydrous conditions for direct aldehyde installation.
  • Swern oxidation : (COCl)2/DMSO/Et3N oxidizes alcohols to aldehydes with minimal overoxidation.
  • Organometallic coupling : Palladium-catalyzed cross-coupling for regioselective aldehyde introduction.

For tert-butyl 3-formylpyrrolidine derivatives, Swern oxidation achieved 62–94% yields, requiring strict stoichiometric control of oxidants .

Basic: What purification methods are effective for this compound?

Answer:

  • Flash chromatography : Use silica gel with gradients (e.g., hexane:EtOAc 3:1 → 1:1) to separate polar impurities.
  • Recrystallization : Ethanol/water mixtures for crystalline derivatives.
  • Preparative HPLC : Chiral columns (e.g., Chiralpak AD-H) for enantiomeric resolution.

A related compound achieved 99% purity via silica chromatography followed by recrystallization .

Advanced: How is stereochemical integrity validated during asymmetric synthesis?

Answer:

  • Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) with hexane:IPA gradients.
  • Optical rotation : Compare experimental [α]D with literature values.
  • X-ray crystallography : Resolves absolute configuration (e.g., triclinic P1, α=88.85°, β=81.21°) .

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